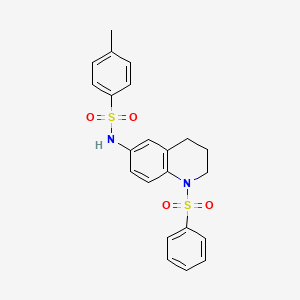
4-甲基-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound. This compound is intriguing due to its versatile applications in scientific research, particularly within the realms of chemistry, biology, medicine, and industry. As part of the sulfonamide family, it features both sulfonyl and quinoline moieties, which contribute to its rich chemical reactivity.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a synthetic intermediate in complex molecule synthesis.
Biology and Medicine
In biology and medicine, the compound's sulfonamide moiety is known for its antibacterial properties. It is used in studying enzyme inhibition, particularly targeting enzymes involved in bacterial folate synthesis.
Industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves several critical steps:
Formation of the quinoline core: : The reaction typically starts with aniline and ethyl acetoacetate under Friedländer condensation conditions.
Sulfonylation: : This core is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.
Final assembly: : The sulfonated quinoline is reacted with 4-methylbenzenesulfonyl chloride to attach the benzenesulfonamide moiety, often in the presence of a catalyst.
Industrial Production Methods
Scaling up for industrial production requires optimizing each step for yield and purity. This often involves flow chemistry techniques, which allow for continuous production and better control over reaction parameters.
化学反应分析
4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is known for its rich chemistry:
Oxidation: : This compound undergoes oxidation reactions, forming sulfonic acids.
Reduction: : It can be reduced to remove the sulfonyl groups, forming corresponding amines.
Substitution: : Common reagents like sodium hydroxide or sodium hydride can induce nucleophilic substitution reactions.
作用机制
The mechanism of action primarily involves the sulfonamide group. Inhibiting the enzyme dihydropteroate synthase, it disrupts folate synthesis in bacteria. This inhibition occurs through competitive binding, preventing the natural substrate from accessing the enzyme's active site.
相似化合物的比较
Similar compounds include:
Sulfanilamide: : A simpler sulfonamide with basic antibacterial activity.
Sulfamethoxazole: : Known for broader antibacterial activity, often used in combination with trimethoprim.
Sulfasalazine: : Used in the treatment of inflammatory bowel disease, showcasing how sulfonamide chemistry can be diversified for therapeutic applications.
4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its tetrahydroquinoline core, which enhances its binding properties and potential biological activity. Its unique structure sets it apart from these simpler sulfonamide derivatives, providing a broader scope for application and study.
This blend of sulfonamide with a tetrahydroquinoline core makes it a versatile compound with a unique mechanism and broad applications
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23-19-11-14-22-18(16-19)6-5-15-24(22)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDWJQZAFGWJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)
![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)
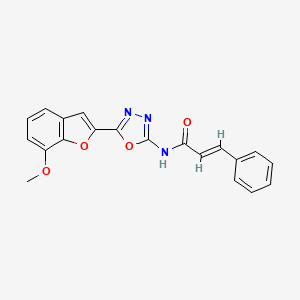
![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)
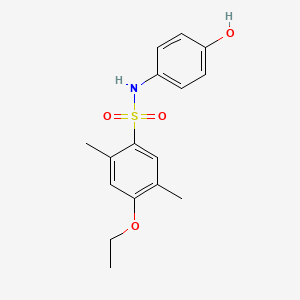
![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)
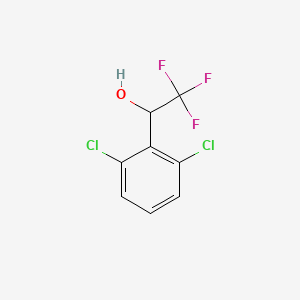
![4-benzyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2497927.png)
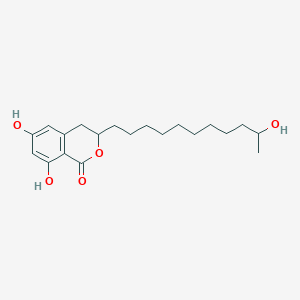
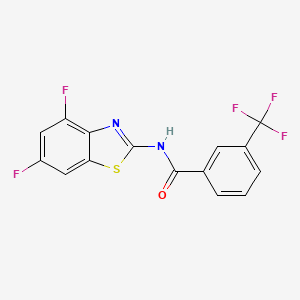
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)
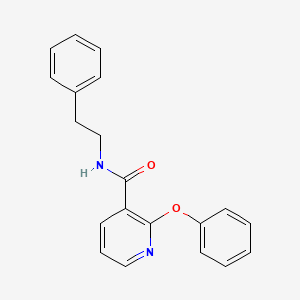
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
